molecular formula C27H45N3O5 B14495133 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline CAS No. 65550-43-8

1-Dodecanoyl-L-prolyl-L-prolyl-L-proline

Cat. No.: B14495133
CAS No.: 65550-43-8
M. Wt: 491.7 g/mol
InChI Key: QJQOVIJCKGJYSD-VABKMULXSA-N
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Description

1-Dodecanoyl-L-prolyl-L-prolyl-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a dodecanoyl group attached to a sequence of three proline residues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline typically involves the coupling of dodecanoic acid with a tripeptide consisting of three L-proline residues. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) to ensure the purity and yield of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids. This method ensures high efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Dodecanoyl-L-prolyl-L-prolyl-L-proline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The presence of the dodecanoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially alter membrane-associated functions.

Comparison with Similar Compounds

    L-Proline: A simple amino acid that serves as a precursor for many proline derivatives.

    1-Dodecanoyl-L-proline: A simpler analog with only one proline residue.

    1-Dodecanoyl-L-prolyl-L-proline: An intermediate compound with two proline residues.

Uniqueness: 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of three proline residues, which imparts distinct structural and functional properties

Properties

CAS No.

65550-43-8

Molecular Formula

C27H45N3O5

Molecular Weight

491.7 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H45N3O5/c1-2-3-4-5-6-7-8-9-10-17-24(31)28-18-11-14-21(28)25(32)29-19-12-15-22(29)26(33)30-20-13-16-23(30)27(34)35/h21-23H,2-20H2,1H3,(H,34,35)/t21-,22-,23-/m0/s1

InChI Key

QJQOVIJCKGJYSD-VABKMULXSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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